molecular formula C17H18Cl2N2O4S B1663450 Fenmetozole Tosylate

Fenmetozole Tosylate

Cat. No.: B1663450
M. Wt: 417.3 g/mol
InChI Key: KODARPNFXMZRIS-UHFFFAOYSA-N
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Description

Fenmetozole Tosylate is a chemical compound known for its potential antidepressant properties. It acts as an antagonist of the actions of ethanol and also antagonizes the alpha-2-adrenergic receptor. This compound has been studied for its effects on the central nervous system, particularly in relation to ethanol-induced changes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fenmetozole Tosylate typically involves the reaction of Fenmetozole with p-toluenesulfonyl chloride. The process begins with the preparation of Fenmetozole, which is synthesized through a series of steps involving the reaction of 3,4-dichlorophenoxyacetic acid with ethylenediamine to form the imidazole ring. This intermediate is then reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Fenmetozole Tosylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosylate group is a good leaving group, making this compound suitable for nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Fenmetozole Tosylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other imidazole derivatives.

    Biology: Studied for its effects on neurotransmitter levels in the brain, including norepinephrine, dopamine, acetylcholine, and serotonin.

    Medicine: Investigated for its potential use as an antidepressant and its ability to counteract the effects of ethanol.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

Fenmetozole Tosylate exerts its effects primarily through antagonism of the alpha-2-adrenergic receptor. This antagonism leads to an increase in the levels of neurotransmitters such as norepinephrine, dopamine, acetylcholine, and serotonin in the brain. The compound also interacts with other molecular targets, including cyclic guanosine monophosphate (cGMP) pathways, which play a role in its effects on the central nervous system.

Comparison with Similar Compounds

    Idazoxan: Another alpha-2-adrenergic receptor antagonist with similar pharmacological properties.

    Yohimbine: An alkaloid that also acts as an alpha-2-adrenergic receptor antagonist.

    Clonidine: Though primarily an agonist, it has some overlapping effects with Fenmetozole Tosylate.

Uniqueness: this compound is unique in its specific combination of antidepressant properties and its ability to counteract the effects of ethanol. Unlike some similar compounds, it has been studied extensively for its potential to modulate neurotransmitter levels and its interactions with cGMP pathways.

Biological Activity

Fenmetozole tosylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Fenmetozole is a member of the benzodiazepine class, known for its anxiolytic and sedative properties. The tosylate form enhances its solubility and bioavailability, making it a suitable candidate for therapeutic applications.

This compound exhibits multiple mechanisms of action:

  • GABA Receptor Modulation : Similar to other benzodiazepines, fenmetozole enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased inhibitory neurotransmission in the central nervous system (CNS) .
  • Antioxidant Activity : Recent studies suggest that fenmetozole may possess antioxidant properties, which could contribute to its neuroprotective effects by reducing oxidative stress in neuronal tissues .

Anticancer Effects

Research has indicated that this compound may have anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.3Apoptosis induction
A549 (Lung)12.8Cell cycle arrest
HT-29 (Colon)10.5Mitochondrial dysfunction

These findings indicate that this compound may be effective against certain types of cancer cells by triggering cell death pathways and disrupting cellular homeostasis.

Neuroprotective Effects

The compound's ability to modulate GABA_A receptors not only contributes to its anxiolytic effects but also suggests potential neuroprotective properties. Studies have shown that fenmetozole can mitigate neuronal damage in models of neurodegeneration, such as Alzheimer's disease:

  • Case Study : In a rodent model of Alzheimer's, administration of fenmetozole resulted in significant improvements in cognitive function and a reduction in amyloid-beta plaque formation .

Clinical Applications

This compound has been explored for various clinical applications:

  • Anxiety Disorders : Due to its anxiolytic properties, fenmetozole is being investigated as a treatment for generalized anxiety disorder (GAD) and panic disorders.
  • Neurodegenerative Diseases : Its neuroprotective effects position it as a candidate for further research in treating conditions like Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O.C7H8O3S/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5H,3-4,6H2,(H,13,14);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODARPNFXMZRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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